
3-cyano-N-(1,2-dihydroacenaphthylen-5-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyano-N-(1,2-dihydroacenaphthylen-5-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
3-cyano-N-(1,2-dihydroacenaphthylen-5-yl)benzenesulfonamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-tumor activity, and its ability to inhibit the growth of cancer cells. It has also been investigated for its anti-inflammatory properties, and its potential use as an anti-inflammatory agent. Furthermore, it has been studied for its antibacterial and antifungal activities, and its potential use as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of 3-cyano-N-(1,2-dihydroacenaphthylen-5-yl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activity of the protein kinase C, which is involved in various signaling pathways in cells.
Biochemical and Physiological Effects:
3-cyano-N-(1,2-dihydroacenaphthylen-5-yl)benzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of inflammatory cytokines, which are involved in the inflammatory response. Furthermore, it has been shown to have antibacterial and antifungal activities, which make it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-cyano-N-(1,2-dihydroacenaphthylen-5-yl)benzenesulfonamide in lab experiments is its potential as a multi-targeted agent. It has been found to have activity against various targets, making it a versatile compound for use in different types of experiments. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain types of experiments.
Orientations Futures
There are several future directions for the study of 3-cyano-N-(1,2-dihydroacenaphthylen-5-yl)benzenesulfonamide. One direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential use as an antimicrobial agent, and the development of new derivatives that have improved activity against specific types of bacteria and fungi. Furthermore, the study of its mechanism of action and its potential use in the treatment of various diseases, such as cancer and inflammation, is an important area of future research.
Méthodes De Synthèse
The synthesis of 3-cyano-N-(1,2-dihydroacenaphthylen-5-yl)benzenesulfonamide involves the reaction of 5-amino-1,2-dihydroacenaphthylene with benzenesulfonyl chloride and potassium cyanide in the presence of a base. The reaction yields the desired compound in moderate to good yields.
Propriétés
IUPAC Name |
3-cyano-N-(1,2-dihydroacenaphthylen-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c20-12-13-3-1-5-16(11-13)24(22,23)21-18-10-9-15-8-7-14-4-2-6-17(18)19(14)15/h1-6,9-11,21H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOLXYHXUPVTNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NS(=O)(=O)C4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(1,2-dihydroacenaphthylen-5-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

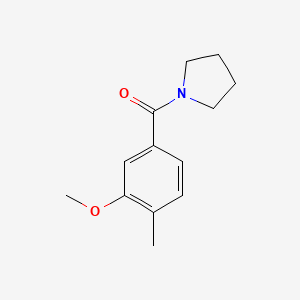
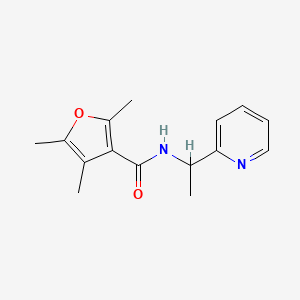
![N,N,5-trimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7516471.png)

![2-Methyl-1-[4-(2,4,5-trimethylfuran-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7516481.png)
![1,5-dimethyl-4-[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]pyrrole-2-carbonitrile](/img/structure/B7516489.png)
![N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide](/img/structure/B7516491.png)

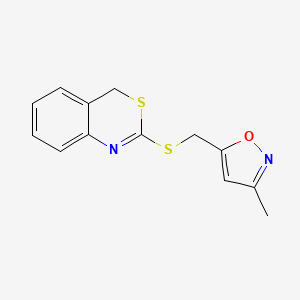
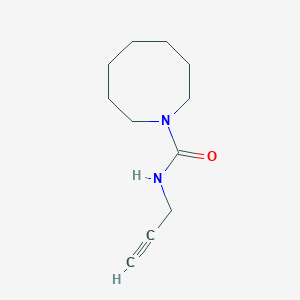
![(1-Phenylpyrazol-4-yl)-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7516535.png)
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7516542.png)
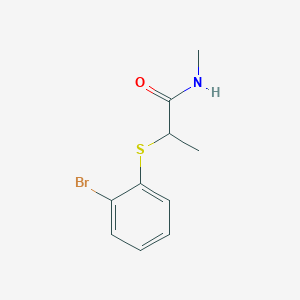
![(E)-N-butan-2-yl-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B7516552.png)